2C07 - 2230185-95-0

2C07

Catalog Number: EVT-257481
CAS Number: 2230185-95-0
Molecular Formula: C19H25F3N4O2S2
Molecular Weight: 462.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2C07 is a Novel switch-II binder. 2C07 alters nucleotide preference and inhibits SOS binding and catalyzed nucleotide exchange.
Overview

2C07 is a compound recognized for its role as a switch-II binder in the context of protein interactions, particularly with the H-Ras and K-Ras proteins. It has been studied extensively for its potential applications in modulating Ras signaling pathways, which are crucial in various cancers. The compound's unique binding properties and structural characteristics make it a significant subject of research in medicinal chemistry and drug development.

Source

The compound 2C07 is derived from studies on the enzyme 3-oxoacyl-acyl-carrier protein reductase from Plasmodium falciparum, a key enzyme in fatty acid biosynthesis. The crystal structure of this enzyme, designated as 2C07 in the Protein Data Bank, was elucidated using X-ray diffraction techniques, revealing important information about its molecular architecture and functional sites .

Classification

2C07 can be classified as a small molecule inhibitor that specifically targets the switch-II region of Ras proteins. This classification is critical as it distinguishes 2C07 from other inhibitors that may target different regions or mechanisms of action within Ras signaling pathways .

Synthesis Analysis

Methods

The synthesis of 2C07 involves several organic chemistry techniques, typically starting from commercially available precursors. The specific synthetic pathway may include:

  1. Formation of key intermediates: Utilizing standard reactions such as nucleophilic substitutions or couplings to build the core structure.
  2. Functionalization: Introducing functional groups that enhance binding affinity and selectivity for the target protein.
  3. Purification: Employing chromatographic techniques to isolate and purify the final product.

Technical Details

The synthesis process may involve multiple steps, including:

  • Reagents: Common reagents might include coupling agents and protecting groups.
  • Conditions: Reactions are often conducted under controlled temperature and pH to optimize yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 2C07 has been characterized through X-ray crystallography, revealing a tetrameric assembly with distinct binding sites for cofactors. The presence of a sulfate ion in the cofactor-binding site suggests interactions that are crucial for enzymatic activity .

Data

  • PDB ID: 2C07
  • Resolution: 1.5 Å
  • Biological Unit: Tetrameric
  • Molecular Components: Consists of four molecules of 3-oxoacyl-(acyl-carrier protein) reductase and four sulfate ions .
Chemical Reactions Analysis

Reactions

2C07 participates in various biochemical reactions, primarily involving its interaction with Ras proteins. It alters nucleotide preference and inhibits the binding of guanine nucleotide exchange factors (GEFs), which are crucial for Ras activation.

Technical Details

The binding mechanism involves:

  • Competitive inhibition: 2C07 competes with GDP/GTP for binding to Ras.
  • Allosteric modulation: It induces conformational changes that affect downstream signaling pathways .
Mechanism of Action

Process

The mechanism by which 2C07 exerts its effects involves:

  1. Binding to switch-II pocket: This interaction stabilizes an inactive conformation of Ras.
  2. Alteration of nucleotide dynamics: By modifying how Ras interacts with nucleotides, 2C07 effectively inhibits its activation.

Data

Studies employing hydrogen-deuterium exchange mass spectrometry have shown that binding of 2C07 leads to significant allosteric changes in Ras proteins, impacting their functionality .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid compound.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary based on pH and ionic strength.

Chemical Properties

  • Molecular Weight: Specific weight data would depend on the exact formulation and derivatives used.
  • Stability: Stability under physiological conditions is crucial for its application as a therapeutic agent.

Relevant analyses indicate that 2C07 maintains its structural integrity under various conditions, which is essential for its biological activity .

Applications

Scientific Uses

The primary applications of 2C07 include:

  • Cancer Research: As a potential therapeutic agent targeting Ras-driven malignancies.
  • Drug Development: Its unique binding properties make it a candidate for developing new drugs aimed at inhibiting Ras signaling pathways.
  • Biochemical Studies: Used as a tool compound to study Ras function and regulation in cellular systems.
Introduction to 2C07: Biological and Structural Significance

2C07 as a Key Enzyme in Plasmodium falciparum Fatty Acid Biosynthesis

2C07 (PDB ID: 2C07) refers to the Plasmodium falciparum 3-oxoacyl-[acyl-carrier-protein] reductase (PfFabG), a critical enzyme in the apicoplast-resident type II fatty acid biosynthesis (FAS-II) pathway. This homotetrameric enzyme (285 amino acids per monomer) catalyzes the NADPH-dependent reduction of 3-oxoacyl-ACP intermediates during fatty acid elongation, a reaction essential for generating fatty acids required for membrane biogenesis in malaria parasites [1] [4]. The 1.50 Å resolution X-ray crystal structure reveals a Rossmann-fold NAD(P)-binding domain and a catalytic triad (Ser-142, Tyr-156, Lys-160) aligned in an active conformation, stabilized by a sulfate ion in the cofactor-binding site [1] [4]. PfFabG exhibits a strong preference for NADPH over NADH (activity with NADH is <3% of NADPH), consistent with kinetic studies showing an ordered sequential mechanism where NADPH binds before the substrate [1].

Notably, PfFabG is inhibited by the antibacterial agent hexachlorophene (IC₅₀ = 2.05 µM), which acts as a non-linear competitive inhibitor against NADPH. Hexachlorophene and its analogs (e.g., bithionol) also display antimalarial activity in vitro (EC₅₀ = 6.2 µM), validating PfFabG as a druggable target [1]. However, genetic studies reveal that FAS-II is dispensable in blood-stage P. falciparum, suggesting that 2C07’s essentiality may be stage-specific (e.g., liver or mosquito stages) or linked to non-FASII functions [5] [10].

Table 1: Biochemical and Structural Features of PfFabG (2C07)

PropertyValue/CharacteristicSignificance
PDB ID2C07First high-resolution PfFabG structure
Resolution1.50 ÅReveals catalytic triad conformation
Oligomeric StateHomo-tetramerFunctional unit for substrate binding
Cofactor PreferenceNADPH (activity with NADH <3%)Ordered sequential mechanism
Key InhibitorHexachlorophene (IC₅₀ = 2.05 µM)Non-linear competitive inhibition vs. NADPH
Catalytic TriadSer-142, Tyr-156, Lys-160Essential for proton transfer and reduction

2C07 as a Small-Molecule Disulfide in Oncogenic K-Ras Targeting

In oncology, 2C07 denotes a small-molecule disulfide compound (1-(4-methoxyphenyl)-N-(3-sulfanylpropyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide) that covalently targets the oncogenic GTPase K-Ras. This fragment was identified via disulfide tethering screens against the engineered K-Ras(M72C) mutant, where it modifies Cys-72 with high selectivity (βME₅₀ = 69.7%) and occupies a cryptic groove termed the Switch-II groove (S-IIG) [2] [6]. The 1.49 Å co-crystal structure (PDB ID: 5VBM) shows 2C07 binding induces a modified Switch-II pocket (S-IIP) in both GDP- and GTP-bound states, disrupting the canonical active conformation by pushing Switch-I away from the nucleotide [2] [6].

Biochemically, 2C07 binding alters nucleotide preference and inhibits SOS-mediated nucleotide exchange, preventing Ras activation. Its irreversible covalent analogs (e.g., carbon-electrophile derivatives) inhibit PI3K activation in vitro and serve as occupancy probes for detecting reversible ligand engagement [6] [9]. This dual-state targeting distinguishes 2C07 from GDP-selective inhibitors (e.g., sotorasib), offering a strategy to inhibit oncogenic K-Ras mutants (e.g., G12V, G12D) predominantly GTP-bound in cells [6] [9].

Table 2: Structural and Functional Insights into K-Ras Targeting by 2C07

PropertyK-Ras–2C07 Complex (5VBM)Significance
Binding SiteSwitch-II groove (S-IIG)Cryptic pocket distal to nucleotide site
Nucleotide StateGDP-boundAlso engages GTP state uniquely
Key InteractionCovalent bond with M72CDisulfide tethering with high selectivity
Induced Conformational ChangeSwitch-I displacementDisrupts effector-binding interface
Functional ImpactInhibits SOS binding & nucleotide exchangeBlocks activation of downstream PI3K/AKT pathway

Evolutionary Conservation of 2C07 Homologs in Pathogen and Human Systems

The 2C07 enzyme (PfFabG) exemplifies deep evolutionary conservation across pathogens and eukaryotes. FabG belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, which is universally retained in bacterial FAS-II pathways and eukaryotic organelles [1] [10]. In P. falciparum, FabG shares significant structural homology with bacterial and plant homologs, particularly in its Rossmann-fold core and catalytic triad [1] [4]. This conservation extends to human ketoacyl reductases in type I FAS, though the architectures diverge significantly [7].

Similarly, the Ras GTPase targeted by the small-molecule 2C07 is a deeply conserved eukaryotic signaling protein. Human K-Ras shares 90% sequence identity in its G-domain with H-Ras and N-Ras, and orthologs exist in primitive eukaryotes [7] [9]. Pathogens like Plasmodium exploit conserved host Ras signaling during infection, highlighting functional parallels [8]. Notably, residues comprising the S-IIP targeted by 2C07 (e.g., Asp-69, Arg-68) are conserved in human and rodent Ras isoforms, enabling cross-species ligand binding studies [7].

Long-term host-pathogen co-evolution has driven immune system conservation, with bacterial and eukaryotic innate immunity sharing components like Toll-like receptors and nucleotide-sensing pathways [3] [8]. This may explain why Plasmodium FabG and human Ras—though functionally distinct—retain structural motifs amenable to chemical inhibition across evolutionary lineages.

Table 3: Evolutionary Conservation of 2C07-Associated Systems

SystemConservation FeatureFunctional Implication
FabG in FAS-IISDR superfamily in all three domains of lifeValidates antifungal/antibacterial drug targets
Ras GTPases>90% G-domain identity in human isoformsEnables pan-Ras inhibitor development
Innate Immunity PathwayscGAS-STING in mammals/bacterial CBASS systemsShared pathogen-sensing mechanisms
Pathogen ToleranceDampened inflammation in bat reservoirsMinimizes self-damage during persistent infection

Compounds Mentioned

  • 2C07 (PfFabG): Plasmodium oxoacyl-ACP reductase [1] [4]
  • 2C07: Small-molecule K-Ras inhibitor [2] [6]
  • Hexachlorophene: PfFabG inhibitor [1]
  • Bithionol: PfFabG-targeting antimalarial [1]
  • Adagrasib: Covalent K-Ras(G12C) inhibitor [9]
  • Sotorasib: Covalent K-Ras(G12C) inhibitor [9]

Properties

CAS Number

2230185-95-0

Product Name

2C07

IUPAC Name

N-(3-((2-(Dimethylamino)ethyl)disulfaneyl)propyl)-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Molecular Formula

C19H25F3N4O2S2

Molecular Weight

462.55

InChI

InChI=1S/C19H25F3N4O2S2/c1-25(2)10-12-30-29-11-4-9-23-18(27)16-13-24-26(17(16)19(20,21)22)14-5-7-15(28-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3,(H,23,27)

InChI Key

RWHKAUSDYJQSDY-UHFFFAOYSA-N

SMILES

O=C(C1=C(C(F)(F)F)N(C2=CC=C(OC)C=C2)N=C1)NCCCSSCCN(C)C

Solubility

Soluble in DMSO

Synonyms

2C07; 2C-07; 2C 07;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.